Methyl 3-((4-acetylphenoxy)methyl)benzoate
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Overview
Description
Methyl 3-(4-acetylphenoxymethyl)benzoate is an organic compound with the molecular formula C17H16O4. It is a derivative of benzoic acid and is characterized by the presence of an ester functional group. This compound is used in various chemical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-acetylphenoxymethyl)benzoate typically involves the esterification of 3-(4-acetylphenoxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of Methyl 3-(4-acetylphenoxymethyl)benzoate may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-acetylphenoxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperatures
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Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, typically at room temperature
-
Substitution
Reagents: Halogens, nitrating agents
Conditions: Varies depending on the specific substitution reaction
Major Products Formed
Oxidation: Formation of 3-(4-carboxyphenoxymethyl)benzoic acid
Reduction: Formation of 3-(4-hydroxyphenoxymethyl)benzoic acid
Substitution: Formation of various substituted derivatives depending on the electrophile used
Scientific Research Applications
Methyl 3-(4-acetylphenoxymethyl)benzoate is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-acetylphenoxymethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological pathways. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid, used in perfumery and as a solvent.
Ethyl benzoate: Another ester of benzoic acid, with similar uses to methyl benzoate.
Propyl benzoate: Used in the fragrance industry and as a flavoring agent.
Uniqueness
Methyl 3-(4-acetylphenoxymethyl)benzoate is unique due to the presence of the acetylphenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions that are not observed with simpler benzoate esters, making it valuable in specialized research applications.
Properties
IUPAC Name |
methyl 3-[(4-acetylphenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-12(18)14-6-8-16(9-7-14)21-11-13-4-3-5-15(10-13)17(19)20-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMXUAVVJIGEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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